[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
Description
[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5, a methyl group at position 4, and a sulfanylacetic acid moiety at position 3. The acetic acid group introduces polarity, which may improve water solubility and binding affinity to biological targets.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-15-11(8-3-5-9(18-2)6-4-8)13-14-12(15)19-7-10(16)17/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHALQNZWANDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reaction: The methoxyphenyl group is introduced via a substitution reaction using appropriate phenyl derivatives.
Acetylation: The final step involves the acetylation of the triazole derivative to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various phenyl derivatives and catalysts.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Organism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| Pseudomonas aeruginosa | 18 | 100 |
Anticancer Properties
Emerging research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulatory proteins.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 12 | Apoptosis induction |
| A549 (lung cancer) | 15 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory effects. In animal models, it has shown promise in reducing inflammation markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Neuroprotective Effects
Recent studies suggest that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. It appears to inhibit oxidative stress and promote neuronal survival.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal reported that the compound effectively inhibited growth in several pathogenic bacteria, supporting its application as a potential antimicrobial agent .
- Cancer Cell Apoptosis Study : Research conducted on MCF-7 cells revealed that treatment with this compound led to significant apoptosis compared to untreated controls, indicating its potential as a chemotherapeutic agent .
- Inflammation Model Study : In a controlled animal study, administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokines, highlighting its therapeutic potential for inflammatory conditions .
Mechanism of Action
The mechanism of action of [5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Triazole derivatives with sulfanylacetic acid substituents are widely explored due to their structural versatility and bioactivity. Below is a comparative analysis of key analogues:
Key Observations
Substituent Effects: Electron-Donating Groups (e.g., methoxy): Enhance solubility and stabilize charge interactions in binding pockets . Bulkier Groups (e.g., phenoxymethyl): May hinder membrane permeability but improve specificity for sterically demanding targets .
Biological Activity :
- Antifungal activity is prevalent in triazole derivatives with methoxyphenyl or thiophene substituents, likely due to interactions with fungal cytochrome P450 enzymes .
- Acetamide derivatives (e.g., A2ti-1) show antiviral activity, suggesting the acetic acid moiety can be modified for tailored applications .
Synthetic Accessibility :
- Most analogues are synthesized via alkylation of triazole thiols with α-haloacetic acid derivatives under basic conditions .
- Salt formation (e.g., sodium/potassium salts) improves solubility for in vivo testing .
Data Tables
Table 1: Physicochemical Properties
| Compound | logP | Water Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1.8 | 2.1 | 307.3 |
| 2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | 2.5 | 0.8 | 399.4 |
| F3010-0057 | 3.2 | 0.3 | 453.5 |
Biological Activity
5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 283.31 g/mol. Its structure features a triazole ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study conducted on related compounds showed that triazole derivatives have effective antibacterial and antifungal activities. For instance, the presence of a methoxy group in the phenyl ring enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
| Compound | Activity | Reference |
|---|---|---|
| 5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid | Antimicrobial | |
| 2-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole derivatives | Antibacterial |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, certain triazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole derivative A | MCF-7 (breast cancer) | 1.61 ± 1.92 | |
| Triazole derivative B | HCT-116 (colorectal cancer) | 1.98 ± 1.22 |
Anticonvulsant Activity
Triazole compounds are also being investigated for their anticonvulsant properties. A study highlighted that certain derivatives could significantly reduce seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems.
Study on Antimicrobial Efficacy
In a comparative study of various triazole derivatives, 5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .
Evaluation of Anticancer Properties
Another significant study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in cancer cells through both intrinsic and extrinsic pathways, suggesting its potential as an anticancer agent .
The biological activity of 5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell signaling pathways or DNA synthesis. The presence of the methoxy group is crucial for enhancing lipophilicity and bioavailability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid?
- Methodological Answer : The compound is synthesized via nucleophilic substitution. React 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thione with chloroacetic acid in an alkaline medium (e.g., aqueous NaOH). Heat the mixture under reflux, followed by acidification to precipitate the product. Purification is achieved via recrystallization from ethanol. Structural confirmation employs elemental analysis (C, H, N, S content) and IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹, S-H absorption absence).
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a multi-analytical approach:
- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and S.
- IR Spectroscopy : Identify functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹, carbonyl stretch at ~1700 cm⁻¹).
- Chromatography : Thin-layer chromatography (TLC) or HPLC to confirm purity (>95%) and absence of unreacted starting materials.
Q. What biological activities are associated with structurally similar triazole derivatives?
- Methodological Answer : Methoxyphenyl-substituted triazoles exhibit broad-spectrum antimicrobial and antifungal activity. For example, derivatives with 3,4-dimethoxyphenyl groups show MIC values of 2–8 µg/mL against Candida albicans and Staphylococcus aureus. Activity is assessed via agar dilution or microbroth dilution assays.
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer : Systematically vary reaction parameters:
- Solvent : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Temperature : Optimize reflux duration (e.g., 4–6 hours) to balance completion and side reactions.
- Molar Ratios : Use a 1.2:1 molar ratio of chloroacetic acid to triazole thione. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent).
Q. What analytical strategies identify degradation products under stress conditions?
- Methodological Answer : Perform forced degradation studies:
- Thermal Stress : Heat at 80°C for 72 hours.
- Hydrolytic Stress : Expose to 0.1 M HCl/NaOH at 60°C for 24 hours.
- Photolytic Stress : UV light (254 nm) for 48 hours.
Analyze degradants using HPLC-DAD/MS with a C18 column (acetonitrile/water gradient). Mass balance should remain ~100% (degradants + parent compound).
Q. How do structural modifications (e.g., methoxy group position) influence bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Synthesize analogs with 2,4- or 3,4-dimethoxyphenyl substituents.
- Test antimicrobial activity using standardized CLSI protocols.
- Compare logP values (via HPLC) to correlate hydrophobicity with potency. For example, 3,4-dimethoxy derivatives may exhibit enhanced membrane penetration.
Q. What challenges arise in forming metal/organic salts of this compound?
- Methodological Answer : Key considerations include:
- Counterion Selection : Use NaOH/KOH for alkali salts; transition metals (Cu²⁺, Zn²⁺) require sulfate precursors.
- Stoichiometry : Maintain a 1:1 acid-to-base ratio.
- Characterization : Confirm salt formation via melting point analysis (e.g., sodium salts typically melt >250°C) and solubility profiling (e.g., enhanced aqueous solubility vs. parent acid).
Q. How can contradictions in reported biological data be resolved?
- Methodological Answer : Standardize testing protocols across labs:
- Use identical microbial strains (e.g., ATCC references).
- Normalize inoculum size (1×10⁶ CFU/mL) and incubation time (24–48 hours).
- Include positive controls (e.g., fluconazole for antifungals). Cross-validate results via inter-laboratory studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
